molecular formula C12H11Cl2NO B12624415 6,8-Dichloro-2-propyl-4-quinolinol CAS No. 1070880-09-9

6,8-Dichloro-2-propyl-4-quinolinol

Katalognummer: B12624415
CAS-Nummer: 1070880-09-9
Molekulargewicht: 256.12 g/mol
InChI-Schlüssel: YWTWNHAQTRYWML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichloro-2-propyl-4-quinolinol is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 . It is a specialty product often used in proteomics research . This compound is characterized by its two chlorine atoms at positions 6 and 8, a propyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.

Vorbereitungsmethoden

The synthesis of 6,8-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

6,8-Dichloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2-propyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

6,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

1070880-09-9

Molekularformel

C12H11Cl2NO

Molekulargewicht

256.12 g/mol

IUPAC-Name

6,8-dichloro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16)

InChI-Schlüssel

YWTWNHAQTRYWML-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.